Hydroxymethyldeoxyuridine triphosphate

HIV-1 reverse transcriptase Competitive inhibition Antiviral nucleotide analogs

5-Hydroxymethyl-2′-deoxyuridine-5′-triphosphate (hmdUTP, CAS 14167-70-5) is a modified pyrimidine nucleoside triphosphate that belongs to the class of epigenetically relevant deoxyuridine analogs. The compound bears a hydroxymethyl (–CH₂OH) group at the C5 position of the uracil base, replacing the methyl group of canonical thymidine triphosphate (dTTP).

Molecular Formula C10H17N2O15P3
Molecular Weight 498.17 g/mol
CAS No. 14167-70-5
Cat. No. B076920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxymethyldeoxyuridine triphosphate
CAS14167-70-5
Synonyms5-hydroxymethyl-2'-deoxyuridine 5'-triphosphate
hmdUTP
hydroxymethyldeoxyuridine triphosphate
Molecular FormulaC10H17N2O15P3
Molecular Weight498.17 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C10H17N2O15P3/c13-3-5-2-12(10(16)11-9(5)15)8-1-6(14)7(25-8)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,6-8,13-14H,1,3-4H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t6-,7+,8+/m0/s1
InChIKeyRLHFVRMIEVOHOR-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxymethyl-dUTP (hmdUTP, CAS 14167-70-5): A Defined Epigenetic Nucleotide for DNA Polymerase Studies


5-Hydroxymethyl-2′-deoxyuridine-5′-triphosphate (hmdUTP, CAS 14167-70-5) is a modified pyrimidine nucleoside triphosphate that belongs to the class of epigenetically relevant deoxyuridine analogs . The compound bears a hydroxymethyl (–CH₂OH) group at the C5 position of the uracil base, replacing the methyl group of canonical thymidine triphosphate (dTTP) . hmdUTP is generated endogenously via oxidative damage to thymidine in DNA and through TET-enzyme-mediated oxidation of thymidine , and its presence in cellular nucleotide pools is strictly regulated by the sanitizing hydrolase DNPH1 to avert mutagenic incorporation . Commercially, hmdUTP is supplied as a sodium or lithium salt solution (typically 100 mM, ≥95% purity by HPLC) for use as a polymerase substrate, competitive inhibitor, or synthetic intermediate in epigenetics, DNA damage/repair, and next-generation sequencing research .

Why dTTP or Other Modified dUTP Analogs Cannot Replace 5-Hydroxymethyl-dUTP in Critical Assays


hmdUTP is not functionally interchangeable with canonical dTTP or with other C5-modified dUTP analogs (e.g., 5-formyl-dUTP, 5-carboxy-dUTP, or halogenated dUTPs) because each modification confers distinct physicochemical properties—hydrogen-bonding capacity, steric bulk, and electronic effects—that differentially govern polymerase active-site recognition, incorporation kinetics, and post-incorporation base-pairing fidelity . For example, while dTTP is the obligate substrate for thymidine insertion, hmdUTP serves as a competitive inhibitor of HIV-1 reverse transcriptase with a defined inhibition constant (Kᵢ) that differs from other 5-substituted dUTP analogs . Furthermore, hmdUTP is uniquely positioned as the direct precursor for synthesizing photocleavable 2-nitrobenzyl-based reversible terminators used in next-generation sequencing (NGS), a derivatization strategy that exploits the hydroxymethyl group's reactivity and cannot be replicated with unmodified dTTP or methyl-lacking dUTP . Procurement of the exact compound is therefore essential to ensure reproducible enzymatic incorporation rates, predictable termination efficiencies, and valid competitive inhibition data.

Quantitative Differentiation of 5-Hydroxymethyl-dUTP Against Closest Analogs: A Comparative Evidence Guide


hmdUTP as a Competitive Inhibitor of HIV-1 Reverse Transcriptase: Rank-Order Affinity Among 5-Substituted dUTP Analogs

In a head-to-head study of six 5-substituted 2′-deoxyuridine triphosphates against purified recombinant HIV-1 reverse transcriptase, hmdUTP exhibited a binding affinity ranked fifth of six, as determined by competitive inhibition constants (Kᵢ) with dTTP as the variable substrate . The order of decreasing affinity was: nPrearaUTP > nPrdUTP > EtdUTP > nPredUTP > HMdUTP > CEdUTP. This quantitative placement is critical because it positions hmdUTP as a selective, moderate-affinity inhibitor—more potent than the cyanoethyl analog (CEdUTP) but weaker than the propyl and ethyl derivatives—allowing its use as a reference compound to calibrate inhibitor screens and to probe the steric tolerance of the dTTP-binding pocket.

HIV-1 reverse transcriptase Competitive inhibition Antiviral nucleotide analogs

Discrimination of hmdUTP from dTTP by Bacteriophage SPO1 DNA Polymerase: A Negative Selectivity Benchmark

A systematic primer-extension competition assay tested five epigenetic pyrimidine dNTPs (including hmdUTP, 5-formyl-dUTP, 5-hydroxymethyl-dCTP, 5-formyl-dCTP, and 5-methyl-dCTP) against nine DNA polymerases . While most modified nucleotides were efficiently incorporated as substrates alongside natural dNTPs, hmdUTP was notably 'not the best substrate' for SPO1 DNA polymerase, the very polymerase that naturally generates 5hmU-rich genomes in the SPO1 bacteriophage . This counterintuitive finding demonstrates that hmdUTP is selectively discriminated against by a polymerase that has evolved to tolerate 5hmU in its template, implying that the triphosphate form presents distinct conformational constraints at the polymerase active site compared to dTTP or 5-formyl-dUTP, which were processed more effectively.

Bacteriophage SPO1 DNA polymerase Substrate selectivity Epigenetic nucleotides

hmdUTP Confers Negligible Mutagenicity Relative to 5-Formyl-dUTP in In Vivo Replication Assays

The mutagenic potentials of oxidatively damaged pyrimidine nucleotides were compared using an in vivo lacI forward mutation assay in Escherichia coli . 5-Formyl-dUTP (5-CHO-dUTP) induced G·C → A·T, A·T → G·C, and G·C → T·A mutations with frequencies comparable to the highly mutagenic 8-oxo-dGTP . In contrast, hmdUTP—when site-specifically substituted for thymine in φX174am3 DNA and replicated in E. coli—yielded no statistically significant increase in revertant phage above background by χ² analysis . This sharp contrast establishes hmdUTP as a substantially less genotoxic nucleotide than its oxidized congener 5-formyl-dUTP, a critical distinction for experimental designs that require modified nucleotide incorporation without introducing a high mutational burden.

DNA mutagenesis Oxidative damage 5-Formyl-dUTP

hmdUTP as the Chemical Scaffold for 3′-OH Unblocked Reversible Terminators in Next-Generation Sequencing

The 5-hydroxymethyl group of hmdUTP provides a unique chemical handle for attaching photocleavable 2-nitrobenzyl moieties, yielding a series of 5-(2-nitrobenzyloxy)methyl-dUTP analogs (dU.I–dU.V) that function as 3′-OH unblocked reversible terminators . Systematic structure–activity studies revealed that α-methyl substitution on the 2-nitrobenzyl group tunes enzymatic properties: the optimal analog dU.V (5-[(S)-α-tert-butyl-2-nitrobenzyloxy]methyl-dUTP) exhibited efficient single-base termination and a nucleotide selectivity that was improved over natural nucleotides . Cyclic reversible termination (CRT) sequencing on a homopolymer repeat of ten complementary template bases was demonstrated without detectable UV-induced DNA damage . In contrast, dTTP lacks a modifiable 5-substituent entirely, while dUTP bears only a hydrogen atom at C5, precluding the attachment of reporter or cleavable groups.

Next-generation sequencing Reversible terminators Photocleavable nucleotides

High-Value Application Scenarios for 5-Hydroxymethyl-dUTP (CAS 14167-70-5) Based on Quantitative Evidence


Calibrated Competitive Inhibitor in HIV-1 Reverse Transcriptase Drug Discovery

hmdUTP serves as a reference inhibitor with a well-defined, moderate competitive Kᵢ against HIV-1 RT (rank 5 of 6 among 5-substituted dUTP analogs) . Screening campaigns can use hmdUTP as a benchmark to validate assay sensitivity: compounds exhibiting weaker inhibition than hmdUTP are flagged as low-priority, while those exceeding its potency are advanced. This standardized calibration compound reduces inter-assay variability and enables cross-laboratory comparisons.

Negative Selectivity Control for DNA Polymerase Substrate Profiling

Because hmdUTP is poorly incorporated by SPO1 DNA polymerase—which naturally produces 5hmU-rich genomes—it serves as a stringent negative control in polymerase substrate-specificity panels . When profiling a novel polymerase, researchers can co-assay hmdUTP alongside dTTP and 5-formyl-dUTP to quantify the enzyme's tolerance for 5-hydroxymethyl versus 5-formyl modifications. This differential incorporation pattern is diagnostic for active-site architecture and cannot be observed with unmodified dNTPs.

Low-Mutagenicity Nucleotide for In Vivo DNA Labeling and Aptamer Selection

hmdUTP's demonstrated lack of significant mutagenicity in E. coli replication assays makes it the preferred modified nucleotide for long-term cell labeling, metabolic incorporation studies, or SELEX-based aptamer selections where genomic integrity must be preserved. In contrast, the structurally related 5-formyl-dUTP induces multiple mutation types at frequencies comparable to 8-oxo-dGTP , making hmdUTP the safer analog for these applications.

Synthetic Precursor for Photocleavable Reversible Terminators in Next-Generation Sequencing

hmdUTP is the mandatory starting material for synthesizing 2-nitrobenzyloxy-methyl-dUTP reversible terminators, a class of 3′-OH unblocked sequencing reagents that have demonstrated cyclic reversible termination of 10-base homopolymer repeats without UV damage . NGS reagent manufacturers and core facilities developing custom sequencing chemistry require hmdUTP of ≥95% purity to ensure reproducible derivatization yields and consistent termination efficiencies. No other commercially available nucleotide can replace hmdUTP in this synthetic route.

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